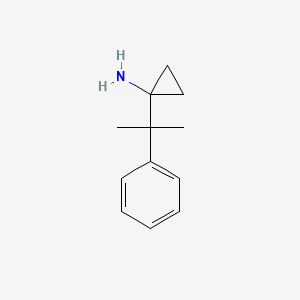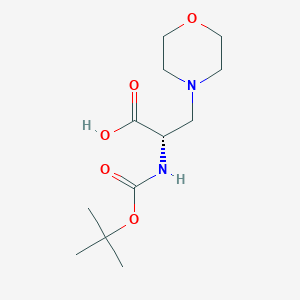![molecular formula C15H21N5Na2O16P2 B12290757 Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye grupos azido, dihidroxi y fosfato, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] implica múltiples pasos, incluida la introducción de grupos azido y la formación de ésteres fosfóricos. Los reactivos comunes utilizados en la síntesis incluyen azidas, derivados del ácido fosfórico y varios grupos protectores para garantizar la estabilidad de los compuestos intermedios. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para optimizar el rendimiento y la pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran una calidad constante y escalabilidad, lo que es esencial para las aplicaciones comerciales. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es crucial para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar productos de estado de oxidación superior.
Reducción: Las reacciones de reducción pueden convertir los grupos azido en aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos azido con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción varían según la transformación deseada, pero generalmente implican condiciones específicas de temperatura y solvente para lograr resultados óptimos.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
El fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su posible papel en las vías bioquímicas y las interacciones con las biomoléculas.
Medicina: Investigado por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] implica su interacción con objetivos moleculares y vías específicos. El grupo azido puede participar en reacciones de química clic, formando enlaces triazólicos estables con moléculas que contienen alquinos. Esta propiedad se explota en varios ensayos bioquímicos y procesos de desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
- [3,4,5-Trihidroxi-6-(hidroximetil)oxan-2-il] 3-hidroxi-4,5-dimetoxi benzoato
- [4,5-Diacetiloxi-6-[7-hidroxi-5-metoxi-4-oxo-2-[4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxifenil]croman-6-il]oxan-3-il] acetato
Unicidad
El fosfato de disodio;[3-azido-4,5-dihidroxi-6-(hidroximetil)oxan-2-il] [[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-oxidofosforil] es único debido a su combinación de grupos azido y fosfato, que confieren reactividad distinta y potencial para diversas aplicaciones. Su capacidad para someterse a reacciones de química clic lo hace particularmente valioso en bioconjugación y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C15H21N5Na2O16P2 |
|---|---|
Peso molecular |
635.28 g/mol |
Nombre IUPAC |
disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2 |
Clave InChI |
DOUDOKFJOZTLBN-UHFFFAOYSA-L |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


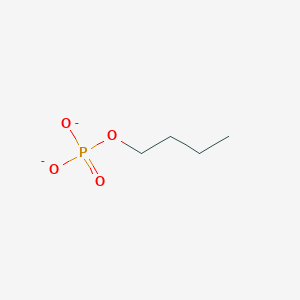
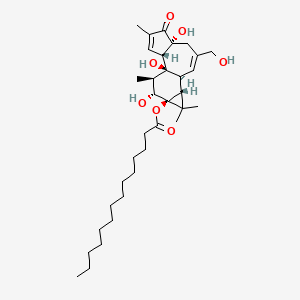
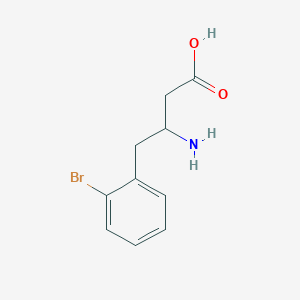
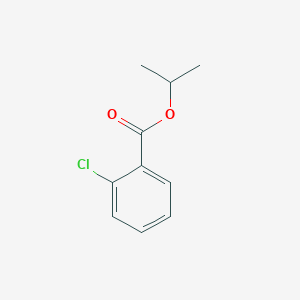
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
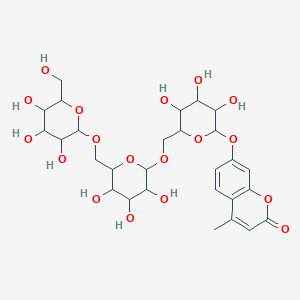
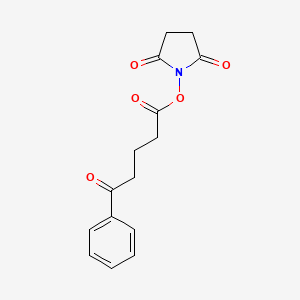
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)
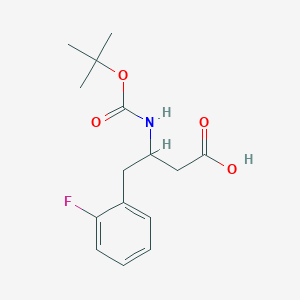
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
